(1,4-Dioxan-2-ylmethyl)urea

Descripción general

Descripción

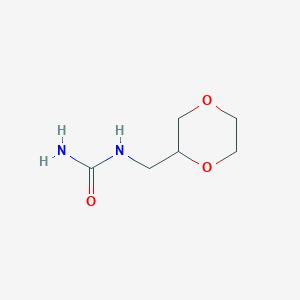

(1,4-Dioxan-2-ylmethyl)urea is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol It is a derivative of urea, where the urea moiety is substituted with a (1,4-dioxan-2-ylmethyl) group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(1,4-Dioxan-2-ylmethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity. The reaction conditions involve the use of water as the solvent and potassium isocyanate as the reagent, promoting a unique substrate selectivity from a mixture of two amines .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. This method, although not environmentally friendly, is still widely used due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(1,4-Dioxan-2-ylmethyl)urea undergoes various chemical reactions, including:

Reduction: Reduction reactions involving this compound typically result in the formation of amines and other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium isocyanate, phosgene, and various nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions .

Major Products Formed

The major products formed from the reactions of this compound include hydroxyperoxyl radicals, amines, and substituted urea derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Urea Derivatives in Drug Development

Urea derivatives, including (1,4-Dioxan-2-ylmethyl)urea, are pivotal in medicinal chemistry. They are known for their ability to form stable hydrogen bonds with protein and receptor targets, which is crucial for enhancing drug potency and selectivity. This functionality is exploited in the design of various therapeutic agents, including anticancer, antibacterial, anticonvulsant, anti-HIV, and antidiabetic drugs .

Case Study: Antiviral Activity

One notable application is in the development of HIV protease inhibitors. The cyclic urea substructure of certain inhibitors mimics a water molecule crucial for binding to the HIV protease active site. This design strategy has led to compounds that exhibit broad-spectrum antiviral activity against multidrug-resistant HIV-1 variants .

Antibacterial and Anticancer Properties

Recent studies have highlighted the antibacterial and anticancer properties of this compound derivatives. For instance, compounds derived from benzothiazole and urea have shown significant activity against various bacterial strains and human tumor cell lines. These compounds were evaluated for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, demonstrating potent activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Mechanism of Action

The mechanism behind the antibacterial activity often involves the inhibition of critical enzymes involved in DNA replication and repair processes in bacteria. This specificity for bacterial topoisomerases over human enzymes suggests a favorable safety profile for potential therapeutic applications .

Synthesis Methodologies

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving the reaction of isocyanates with appropriate amines or alcohols under controlled conditions. Recent advancements have focused on using less toxic reagents to improve safety and environmental impact during synthesis .

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Isocyanate Reaction | Isocyanates + Amines | 60-85% | Traditional method with potential toxicity issues |

| Alternative Routes | Ethylene carbonate + Amines | 70-90% | Safer reagents used |

| Ionic Liquids | Various amines + CO₂ | 80% | Green chemistry approach |

Mecanismo De Acción

The mechanism of action of (1,4-Dioxan-2-ylmethyl)urea involves its interaction with molecular targets and pathways in biological systems. The compound can act as an antioxidant by inhibiting the formation of peroxyl radicals and promoting the regeneration of antioxidant molecules . It also has the potential to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (1,4-Dioxan-2-ylmethyl)urea include:

Thiourea derivatives: These compounds have similar structures but contain a sulfur atom instead of an oxygen atom in the urea moiety.

N-substituted ureas: These compounds have various alkyl or aryl groups substituted on the nitrogen atoms of the urea moiety.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (1,4-dioxan-2-ylmethyl) group enhances its solubility and reactivity, making it a valuable compound for various applications .

Actividad Biológica

(1,4-Dioxan-2-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antitumor, antiviral, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a unique dioxane ring structure that contributes to its biological activity. The presence of the urea moiety is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In various studies, this compound has been shown to inhibit the proliferation of cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HL-60 (human leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer).

- IC50 Values : Compounds derived from similar structures have demonstrated IC50 values ranging from 0.22 to 0.41 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like sorafenib and PAC-1 .

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary findings suggest that it may inhibit viral replication through interference with viral enzymes or host cell interactions.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit specific enzymes involved in the inflammatory response. Studies have shown:

- Mechanism of Action : It acts as a dual inhibitor of cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are crucial in the inflammatory pathway.

- In Vivo Studies : In animal models, the compound exhibited significant reductions in inflammation markers when administered at therapeutic doses .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

-

Study on COX/sEH Inhibition :

- Researchers synthesized a series of urea derivatives including this compound and evaluated their inhibitory effects on COX and sEH.

- Results indicated that certain derivatives showed enhanced selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs .

- Antimalarial Evaluation :

Summary Table of Biological Activities

| Activity Type | Cell Lines/Pathogens Tested | IC50 Values | Notes |

|---|---|---|---|

| Antitumor | HL-60, A549, MDA-MB-231 | 0.22 - 0.41 μM | Potent compared to standard treatments |

| Antiviral | Various viral models | Not specified | Preliminary evidence suggests inhibition |

| Anti-inflammatory | In vivo models | Not specified | Significant reduction in inflammation markers |

Propiedades

IUPAC Name |

1,4-dioxan-2-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-6(9)8-3-5-4-10-1-2-11-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYIGNMKYDFFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.